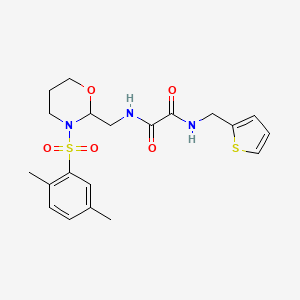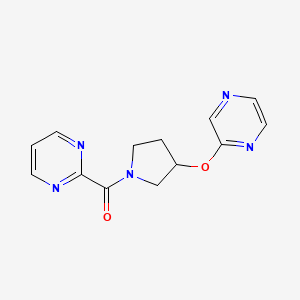![molecular formula C12H23ClN2O3 B2647155 5-[(2-Piperidin-4-ylacetyl)amino]pentanoic acid;hydrochloride CAS No. 2377030-66-3](/img/structure/B2647155.png)
5-[(2-Piperidin-4-ylacetyl)amino]pentanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-[(2-Piperidin-4-ylacetyl)amino]pentanoic acid;hydrochloride” is a chemical compound. Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
Synthetic Chemistry and Derivative Studies
In synthetic chemistry, the focus has been on developing new derivatives of amino acids, including structures similar to the specified compound. For instance, research has shown the synthesis of new derivatives of ε-aminocaproic and γ-aminobutyric acid modified with pyridin-2-yl substituents. Such compounds have potential biological activity, including hemostatic activity and neurotransmitter functions. The introduction of pyridine or piperidine fragments into amino acid structures could lead to the creation of biologically active substances with therapeutic applications, such as antibiotics and antidepressants Shilin, Voitenko, & Nechai, 2019.
Neuropharmacology
In neuropharmacology, derivatives similar to "5-[(2-Piperidin-4-ylacetyl)amino]pentanoic acid; hydrochloride" have been explored for their potential effects on learning and memory. A study detailed the modulation of cognitive processes through the activation of 5-HT4 receptors, suggesting that certain piperidine-based compounds could influence cognitive abilities, highlighting the significance of such compounds in developing treatments for cognitive impairments Marchetti et al., 2000.
Materials Science
In materials science, piperidine derivatives have been examined for their applications as corrosion inhibitors on iron surfaces. A study investigated the interaction of piperidine derivatives with iron, using DFT method and Monte Carlo dynamics to understand their potential as corrosion inhibitors. This research demonstrates the versatility of piperidine-based compounds beyond biological applications, extending their utility to the field of corrosion protection Belghiti et al., 2018.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-[(2-piperidin-4-ylacetyl)amino]pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3.ClH/c15-11(9-10-4-7-13-8-5-10)14-6-2-1-3-12(16)17;/h10,13H,1-9H2,(H,14,15)(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWRKTTVGHWZMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC(=O)NCCCCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Piperidin-4-ylacetyl)amino]pentanoic acid;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-carbamoyl-2-(2-(4-methylphenylsulfonamido)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2647072.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2647073.png)
![N-[(furan-2-yl)methyl]-11-oxo-N-[2-(thiophen-2-yl)ethyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2647074.png)



![2,5-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2647082.png)


![methyl 2-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)acetate](/img/structure/B2647088.png)
![N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2647089.png)
![5-ethyl-7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2647091.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B2647094.png)
![[1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (E)-2-methylbut-2-enoate](/img/no-structure.png)